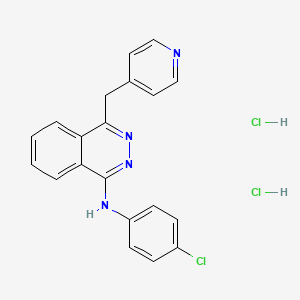

Vatalanibdihydrochlorid

Übersicht

Beschreibung

Vatalanib (PTK787) 2HCl, auch bekannt als N-(4-Chlorphenyl)-4-(pyridin-4-ylmethyl)phthalazin-1-amin Dihydrochlorid, ist ein niedermolekularer Proteinkinase-Inhibitor. Es ist vor allem für seine Fähigkeit bekannt, die Angiogenese zu hemmen, indem es die Rezeptoren des Gefäßendothelwachstumsfaktors (VEGF) angreift. Vatalanib wird als potenzielle Behandlung für verschiedene Krebsarten untersucht, insbesondere für solche, die fortgeschritten sind oder eine Chemotherapie-Resistenz aufweisen .

Wissenschaftliche Forschungsanwendungen

Vatalanib hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Modellverbindung verwendet, um die Hemmung von Proteinkinasen und die Angiogenese zu untersuchen.

Biologie: Untersucht man seine Auswirkungen auf zelluläre Signalwege und seine Rolle bei der Hemmung des Tumorwachstums.

Medizin: Als potenzielles Therapeutikum zur Behandlung von Krebs, insbesondere von Krebsarten, die gegenüber konventionellen Therapien resistent sind.

5. Wirkmechanismus

Vatalanib übt seine Wirkung aus, indem es die Tyrosinkinase-Domänen der Rezeptoren des Gefäßendothelwachstumsfaktors (VEGF) stark hemmt. Diese Rezeptoren spielen eine entscheidende Rolle bei der Bildung neuer Blutgefäße, die für das Tumorwachstum und die Metastasierung unerlässlich sind. Durch die Hemmung dieser Rezeptoren reduziert Vatalanib die Angiogenese effektiv, wodurch die Versorgung von Tumoren mit Nährstoffen und Sauerstoff eingeschränkt und deren Wachstum gehemmt wird .

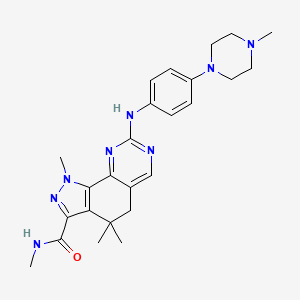

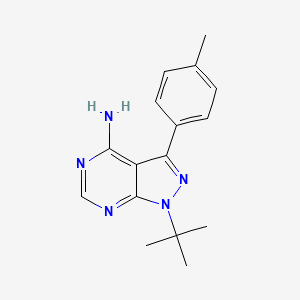

Ähnliche Verbindungen:

Sunitinib: Ein weiterer Tyrosinkinase-Inhibitor, der mehrere Rezeptoren angreift, darunter die Rezeptoren des Gefäßendothelwachstumsfaktors und die Rezeptoren des plättchenabgeleiteten Wachstumsfaktors.

Sorafenib: Hemmt mehrere Tyrosinproteinkinasen, darunter solche, die an der Proliferation von Tumorzellen und der Angiogenese beteiligt sind.

Pazopanib: Zielt auf die Rezeptoren des Gefäßendothelwachstumsfaktors, die Rezeptoren des plättchenabgeleiteten Wachstumsfaktors und c-Kit.

Einzigartigkeit von Vatalanib: Vatalanib ist einzigartig in seiner hohen Selektivität für den Gefäßendothelwachstumsfaktor-Rezeptor-2, was es besonders effektiv bei der Hemmung der Angiogenese macht. Diese Selektivität unterscheidet es von anderen ähnlichen Verbindungen, die möglicherweise eine größere Bandbreite von Rezeptoren angreifen .

Wirkmechanismus

Target of Action

Vatalanib dihydrochloride, also known as PTK787 dihydrochloride, is a potent inhibitor of vascular endothelial growth factor receptors (VEGFRs) with an IC50 value of 37nM . It primarily targets VEGFR2/KDR , but also inhibits other tyrosine kinase domains of VEGFR1 and VEGFR3 . Additionally, it has a weaker inhibitory effect on platelet-derived growth factor receptor-beta (PDGFR-β), c-KIT, and c-FMS .

Mode of Action

Vatalanib dihydrochloride exerts its anti-angiogenic efficacy by selectively inhibiting the tyrosine kinase domains of its targets . It competes with ATP for binding to the tyrosine kinase domains of VEGFRs, thereby inhibiting the phosphorylation and activation of these receptors . This inhibition disrupts the signal transduction pathways that promote angiogenesis, a process crucial for tumor growth and metastasis .

Biochemical Pathways

By inhibiting VEGFRs, vatalanib dihydrochloride disrupts the VEGF signaling pathway, which plays a pivotal role in angiogenesis . This disruption prevents the formation of new blood vessels that contribute to tumor growth and metastasis . In Alzheimer’s disease models, vatalanib has been shown to reduce tau phosphorylation and Aβ accumulation, suggesting a potential role in regulating AD pathology .

Pharmacokinetics

Vatalanib dihydrochloride is orally active, with a rapid onset of absorption . It is mainly metabolized through oxidative metabolism, producing two pharmacologically inactive metabolites that contribute mainly to the total systemic exposure . The half-life of vatalanib is approximately 6 hours . The maximum tolerated doses were determined to be vatalanib 1250 mg once daily or 750 mg twice daily in combination with other drugs .

Result of Action

The inhibition of VEGFRs by vatalanib dihydrochloride leads to a reduction in angiogenesis, thereby limiting the growth and spread of tumors . In Alzheimer’s disease models, vatalanib administration significantly reduced tau phosphorylation and the number and area of Aβ plaques .

Zukünftige Richtungen

Vatalanib dihydrochloride is being studied as a possible treatment for several types of cancer, particularly cancer that is at an advanced stage or has not responded to chemotherapy . A phase I study evaluated the safety, tolerability, and biologic activity of the combination of vatalanib with pemetrexed disodium in patients with advanced solid tumors . The study concluded that the combination demonstrated reasonable toxicity and clinical activity, and future studies combining targeted therapies and incorporating biomarker analysis are warranted .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Vatalanib umfasst mehrere Schritte, beginnend mit der Herstellung der Phthalazin-Grundstruktur. Zu den wichtigsten Schritten gehören:

Bildung des Phthalazin-Kerns: Dies beinhaltet die Reaktion geeigneter Ausgangsmaterialien unter kontrollierten Bedingungen, um den Phthalazinring zu bilden.

Substitutionsreaktionen: Einführung der 4-Chlorphenyl- und Pyridin-4-ylmethyl-Gruppen durch nukleophile Substitutionsreaktionen.

Reinigung: Das Endprodukt wird durch Verfahren wie Umkristallisation oder Chromatographie gereinigt, um die gewünschte Verbindung in hoher Reinheit zu erhalten.

Industrielle Produktionsmethoden: Die industrielle Produktion von Vatalanib folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess ist auf Ausbeute und Reinheit optimiert und beinhaltet oft automatisierte Systeme und strenge Qualitätskontrollmaßnahmen, um Konsistenz und Sicherheit zu gewährleisten .

Arten von Reaktionen:

Oxidation: Vatalanib kann Oxidationsreaktionen unterliegen, insbesondere am Pyridinring, was zur Bildung verschiedener oxidierter Derivate führt.

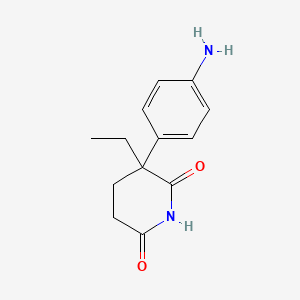

Reduktion: Reduktionsreaktionen können an den Nitrogruppen auftreten und diese in Amine umwandeln.

Substitution: Die Verbindung kann an nukleophilen Substitutionsreaktionen teilnehmen, insbesondere an der Chlorphenylgruppe.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Nukleophile wie Amine und Thiole werden üblicherweise unter basischen Bedingungen eingesetzt.

Hauptprodukte: Zu den Hauptprodukten, die aus diesen Reaktionen entstehen, gehören verschiedene oxidierte und reduzierte Derivate sowie substituierte Analoga von Vatalanib .

Vergleich Mit ähnlichen Verbindungen

Sunitinib: Another tyrosine kinase inhibitor that targets multiple receptors, including vascular endothelial growth factor receptors and platelet-derived growth factor receptors.

Sorafenib: Inhibits several tyrosine protein kinases, including those involved in tumor cell proliferation and angiogenesis.

Pazopanib: Targets vascular endothelial growth factor receptors, platelet-derived growth factor receptors, and c-Kit.

Uniqueness of Vatalanib: Vatalanib is unique in its high selectivity for vascular endothelial growth factor receptor-2, making it particularly effective in inhibiting angiogenesis. This selectivity distinguishes it from other similar compounds, which may target a broader range of receptors .

Eigenschaften

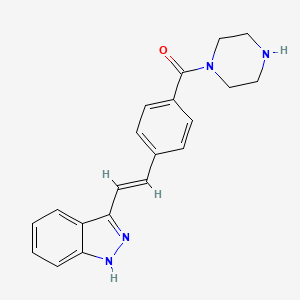

IUPAC Name |

N-(4-chlorophenyl)-4-(pyridin-4-ylmethyl)phthalazin-1-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15ClN4.2ClH/c21-15-5-7-16(8-6-15)23-20-18-4-2-1-3-17(18)19(24-25-20)13-14-9-11-22-12-10-14;;/h1-12H,13H2,(H,23,25);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZUQEHCMDUSRLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NN=C2NC3=CC=C(C=C3)Cl)CC4=CC=NC=C4.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17Cl3N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5049073 | |

| Record name | Vatalanib dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5049073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

419.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

212141-51-0 | |

| Record name | Vatalanib dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5049073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

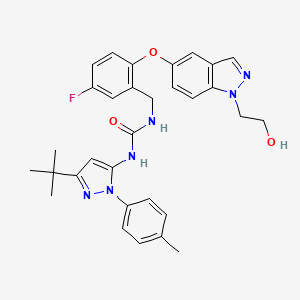

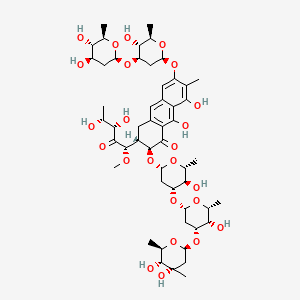

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.